1-Boc-4-异丙基哌嗪

描述

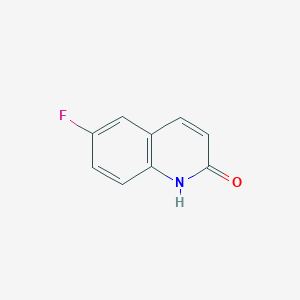

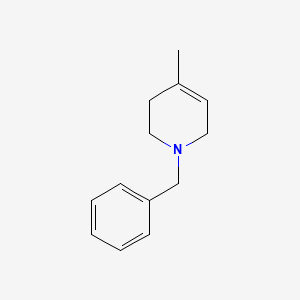

1-Boc-4-isopropylpiperazine is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent. While the provided papers do not directly discuss 1-Boc-4-isopropylpiperazine, they offer insights into the properties and reactions of related piperazine compounds, which can be extrapolated to understand the chemical behavior of 1-Boc-4-isopropylpiperazine.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of protecting groups like Boc to prevent unwanted reactions at the amine functionalities during subsequent chemical transformations. Paper describes the N-Boc protection of amines using a dicationic ionic catalyst, which could be a relevant method for synthesizing 1-Boc-4-isopropylpiperazine. The process is noted for its chemoselectivity and high yields, suggesting that a similar approach could be employed for the synthesis of 1-Boc-4-isopropylpiperazine.

Molecular Structure Analysis

Piperazine rings can adopt different conformations, as seen in papers and , where the piperazine rings are described in chair and flattened-chair conformations, respectively. The substitution pattern on the piperazine ring, such as the presence of a Boc group and an isopropyl substituent, would influence the preferred conformation of 1-Boc-4-isopropylpiperazine. The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, FTIR, Raman, and NMR spectroscopy, as well as DFT calculations, which could also be applied to determine the structure of 1-Boc-4-isopropylpiperazine.

Chemical Reactions Analysis

Piperazine derivatives are versatile intermediates in organic synthesis. Paper discusses the use of N-BOC diamines in the Ugi multi-component reaction (MCR) to generate ketopiperazines, indicating that the Boc-protected piperazine can participate in complex reactions to form diverse heterocyclic compounds. Similarly, paper explores the synthesis of bicyclic diketopiperazines, which are peptide beta-turn mimetics, using an N-Boc-diaminopropionic acid resin ester in a Ugi reaction. These studies suggest that 1-Boc-4-isopropylpiperazine could be a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The presence of the Boc group in 1-Boc-4-isopropylpiperazine would increase its steric bulk and could affect properties such as solubility and boiling point. The papers provided do not directly discuss the physical properties of Boc-protected piperazines, but techniques such as TGA, DTA, and SEM mentioned in paper could be used to characterize these properties. Additionally, the reactivity of the Boc group under acidic or basic conditions would be an important consideration in the chemical properties analysis of 1-Boc-4-isopropylpiperazine.

科学研究应用

发展用于生物分布研究的荧光探针

在开发新的治疗充血性心脏病的背景下,研究了含酰胺噻唑类化合物,特别是一种因其抗充血性心脏病潜力而被鉴定的化合物。合成了基于BODIPY荧光团的探针,用于研究该化合物在体内的生物分布。这种方法强调了1-Boc-4-异丙基哌嗪衍生物在创建用于临床前研究的工具方面的重要性,使得能够跟踪药物在体内的分布(Gonzalo Rodríguez等,2017)。

探索二酮肽化学

在1-Boc-4-异丙基哌嗪衍生物的帮助下,二酮肽(DKP)化学领域取得了重大进展。研究未保护的N-苄基丝氨酸甲酯的选择性O-酰化及随后形成环[Asp-Ser]二酮肽酸盐突出了该化合物在合成复杂DKP结构方面的实用性。这些发现有助于我们理解肽键的形成,并为肽化学中的新合成策略提供途径(M. Marchini et al., 2010)。

固相合成创新

通过Ugi反应固相合成假定的肽β-转角类模拟体,用于二酮肽酸盐的形成,展示了1-Boc-4-异丙基哌嗪衍生物在创造潜在肽类模拟体方面的应用。这一过程强调了所得产物的效率和纯度,强化了该化合物在推动肽合成技术方面的作用(A. Gołębiowski等,2002)。

抗菌应用

从海洋真菌中分离的二酮肽的研究显示了t-丁氧羰基(BOC)衍生物化在净化复杂混合物用于抗菌研究中的实用性。这项工作展示了1-Boc-4-异丙基哌嗪衍生物在药物化学中的潜力,特别是在发现和开发新的抗菌剂方面(B. M. El-Gendy et al., 2015)。

安全和危害

1-Boc-4-isopropylpiperazine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of contact, immediate measures such as washing off with soap and plenty of water, removing contaminated clothing, and rinsing eyes cautiously with water for several minutes are advised .

属性

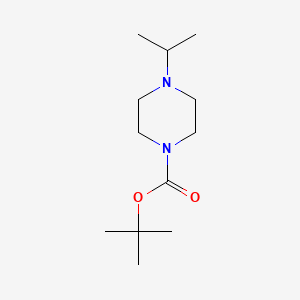

IUPAC Name |

tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMBNBXUPNOYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441774 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-isopropylpiperazine | |

CAS RN |

741287-46-7 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)